![molecular formula C15H30N2O2 B2761759 tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate CAS No. 1286273-53-7](/img/structure/B2761759.png)
tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate
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Overview
Description
“tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate” is a chemical compound. It is related to “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” and "tert-Butyl (4-aminocyclohexyl)carbamate" . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCC(N)CC1
. This indicates that the compound contains a tert-butyl group, a carbamate group, and a cyclohexyl group with an amino substituent. Physical And Chemical Properties Analysis
The compound is a solid and its melting point is between 100-102°C . It is related to “tert-Butyl (4-aminocyclohexyl)carbamate”, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Organic Synthesis Methodologies
- Cyclohexa-1,4-dienes with a tert-butyl group function as isobutane equivalents when activated by a strong boron Lewis acid, presenting a new way of incorporating tertiary alkyl groups into carbon frameworks. This method highlights the versatility of tert-butyl groups in organic synthesis, especially for constructing complex molecules (Sebastian Keess & M. Oestreich, 2017).
- A mild and efficient one-pot Curtius rearrangement process for Boc-protected amines demonstrates the role of tert-butyl carbamates in facilitating the synthesis of protected amino acids, showcasing their importance in peptide synthesis (H. Lebel & Olivier Leogane, 2005).
Materials Science and Catalysis
- The development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates introduces a new class of N-(Boc) nitrone equivalents, useful for generating N-(Boc)hydroxylamines and as building blocks in organic synthesis, highlighting the tert-butyl group's utility in materials science (Xavier Guinchard, Yannick Vallée, & Jean-Noël Denis, 2005).
Chemical Biology and Drug Discovery
- The tert-butyl group is identified as a common motif in medicinal chemistry, where its incorporation into bioactive compounds affects their physicochemical properties. This study documents the effects of tert-butyl and alternative substituents on the properties of drug analogues, providing insight into the design of more effective and safer drugs (Matthias V. Westphal et al., 2015).
Environmental Applications
- Studies on volatile organic compounds (VOCs) removal, such as methyl tert-butyl ether (MTBE) adsorption onto activated carbon, shed light on the environmental applications of tert-butyl derivatives in mitigating pollution and improving air quality. The effectiveness of activated carbon in adsorbing VOCs demonstrates the potential of tert-butyl derivatives in environmental cleanup efforts (F. Gironi & V. Piemonte, 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H317, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
tert-butyl N-[4-(2-methylpropylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-11(2)10-16-12-6-8-13(9-7-12)17-14(18)19-15(3,4)5/h11-13,16H,6-10H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHINJUGONNQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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